molecular formula C8H3BrN2O4 B1410627 2-Bromo-4-cyano-6-nitrobenzoic acid CAS No. 1805489-12-6

2-Bromo-4-cyano-6-nitrobenzoic acid

Cat. No. B1410627
CAS RN: 1805489-12-6
M. Wt: 271.02 g/mol
InChI Key: LDAPHRPUTFPSIM-UHFFFAOYSA-N
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Description

“2-Bromo-4-cyano-6-nitrobenzoic acid” is a chemical compound with the molecular formula C8H3BrN2O4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Synthesis Analysis

The synthesis of “2-Bromo-4-cyano-6-nitrobenzoic acid” could involve several steps. One possible method is the nitration of benzene to form nitrobenzene, followed by bromination to form 2-bromo-nitrobenzene . Another approach could involve the use of palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-cyano-6-nitrobenzoic acid” consists of a benzene ring substituted with a bromo group, a cyano group, and a nitro group . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-cyano-6-nitrobenzoic acid” could be complex due to the presence of multiple functional groups. For instance, it could undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .

Mechanism of Action

The mechanism of action of “2-Bromo-4-cyano-6-nitrobenzoic acid” could depend on the specific reaction it is involved in. For example, in electrophilic aromatic substitution reactions, the aromatic ring is regenerated from a cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Future Directions

The future directions for “2-Bromo-4-cyano-6-nitrobenzoic acid” could involve its use in organic synthesis. For example, it could be used in the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation .

properties

IUPAC Name

2-bromo-4-cyano-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)2-6(11(14)15)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPHRPUTFPSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-6-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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